3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21F3N4O3 and its molecular weight is 446.43. The purity is usually 95%.
BenchChem offers high-quality 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has demonstrated the synthesis of various quinazolin-4(3H)-one derivatives and their evaluation for antimicrobial activity. For instance, Patel et al. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, exhibiting antimicrobial properties against multiple bacteria and fungi (Patel, R. V. Patel, Kumari, & Patel, 2012).
- Eweas et al. (2021) also synthesized 2-pyridyl quinazolin-4-one derivatives with potential anti-tumor and anti-microbial effects, displaying selective antibacterial activity against Gram-positive bacteria (Eweas, Abdallah, & Elbadawy, 2021).
Cardiotonic and Antihypertensive Applications
- Nomoto et al. (1991) investigated a series of 1-(6,7-dimethoxy-4-quinazolinyl)piperidines for cardiotonic activity, identifying derivatives with potent inotropic activity (Nomoto, Takai, Hirata, Teranishi, Ohno, & Kubo, 1991).
- In the field of antihypertensive research, Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, some of which produced significant hypotension in hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Anticancer Applications
- The synthesis and biological evaluation of new 2-pyridylquinazoline derivatives for anticancer activity have been a focus of research. For example, Pandit and Dodiya (2012) synthesized novel pyrazole–quinazolinone hybrid analogs with significant antitubercular activity (Pandit & Dodiya, 2012).
- The study by Hour et al. (2013) utilized a quinazolinone derivative as a lead compound to develop potent anti-cancer agents, investigating their mechanisms of action (Hour, Lee, Chen, Lee, Zhao, & Lee, 2013).
Antiviral and Antihistaminic Activity
- The antiviral activity of quinazolinones has been explored, with Pandey et al. (2008) reporting on derivatives showing efficacy against viruses like Japanese encephalitis and Herpes simplex (Pandey, Kumar, Saxena, Mukesh, Joshi, & Bajpai, 2008).
- Gobinath et al. (2015) synthesized a series of quinazolin-5-ones with potential as new H1-antihistaminic agents, showing promising results in guinea pigs (Gobinath, Subramanian, Alagarsamy, Nivedhitha, & Solomon, 2015).
properties
IUPAC Name |
3-[3-oxo-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c23-22(24,25)15-5-6-19(26-13-15)32-16-7-10-28(11-8-16)20(30)9-12-29-14-27-18-4-2-1-3-17(18)21(29)31/h1-6,13-14,16H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLJCEVTPNZJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.